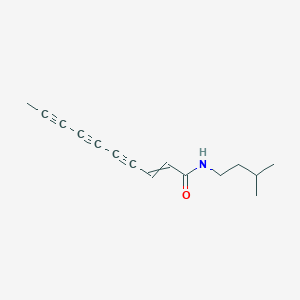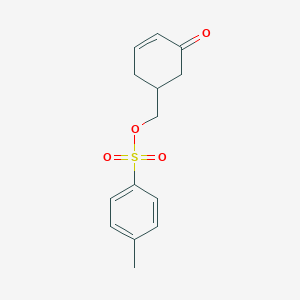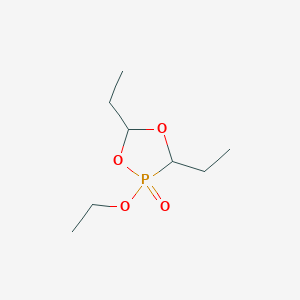
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one is an organophosphorus compound characterized by its unique cyclic structure containing both ethoxy and diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of diethyl phosphite with ethyl vinyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the cyclic structure. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The ethoxy and diethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and are carried out under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the functional groups present. The cyclic structure of the compound allows it to fit into active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-thione: Similar in structure but contains a sulfur atom instead of an oxygen atom.
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-selenone: Contains a selenium atom instead of an oxygen atom.
Uniqueness
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one is unique due to its specific combination of ethoxy and diethyl groups, which confer distinct chemical and physical properties. Its cyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
112031-39-7 |
|---|---|
Molecular Formula |
C8H17O4P |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
2-ethoxy-3,5-diethyl-1,4,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C8H17O4P/c1-4-7-11-8(5-2)13(9,12-7)10-6-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
JRLXARWPYGJFRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1OC(P(=O)(O1)OCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


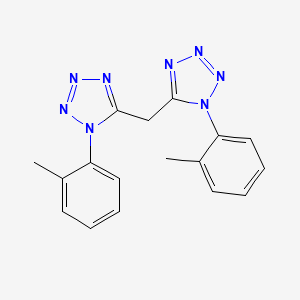

methanone](/img/structure/B14318293.png)
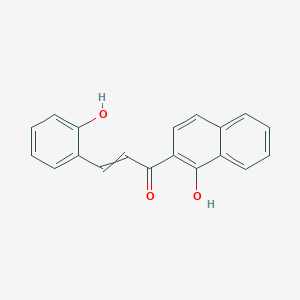


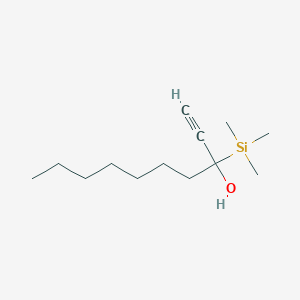

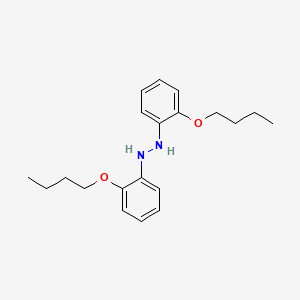
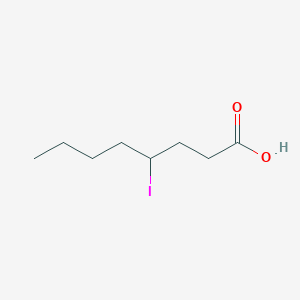
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)

